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Compound of Interest

Compound Name: Fast Sulphon Black F

Cat. No.: B1349302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fast Sulphon Black F in

histological staining. This document includes detailed protocols, data presentation in tabular

format, and explanatory diagrams to facilitate the effective application of this versatile dye in

laboratory settings.

Introduction
Fast Sulphon Black F is a water-soluble, sulfonated azo dye recognized for its utility as a

complexometric indicator and as a potent staining agent in histology.[1][2] Its anionic nature,

conferred by multiple sulfonic acid groups, allows it to bind electrostatically to basic tissue

components, such as collagen and other proteins within the extracellular matrix.[3] This

property makes it a valuable tool for differentiating various tissue elements, often as part of

trichrome staining methods designed to distinguish between muscle, collagen, and fibrin.[3][4]

Principle of Staining
The mechanism of staining with Fast Sulphon Black F in a trichrome procedure relies on the

differential binding of dyes with varying molecular weights and affinities to tissue components.

Typically, a smaller molecular weight dye (e.g., a red dye) first permeates all tissues.

Subsequently, a larger, polyanionic dye like Fast Sulphon Black F, often used in conjunction

with a mordant such as phosphotungstic or phosphomolybdic acid, displaces the initial dye

from collagen fibers.[5][6] The mordant acts as a link between the dye and the tissue,
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enhancing the selectivity of the stain for collagen, which will appear black or dark blue. Other

tissue elements, such as cytoplasm and muscle, retain the initial red dye.[4][7]

Applications in Histology
Fast Sulphon Black F is particularly effective in the following histological applications:

Demonstration of Collagen: It provides a strong, black stain for collagen fibers, enabling their

clear visualization and differentiation from other connective tissue components.

Trichrome Staining: It can be incorporated into various trichrome staining protocols (e.g., as

a substitute for aniline blue in Masson's trichrome) to highlight connective tissue.[4][7]

Fibrin Staining: In methods such as Lendrum's MSB (Martius Scarlet Blue), a similar black

dye is used to identify fibrin deposits, particularly in studies of wound healing and vascular

pathology.[1][3]

Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of Fast Sulphon
Black F in a modified trichrome staining protocol. These values are starting points and may

require optimization based on specific tissue types and laboratory conditions.
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Parameter Value/Range Notes

Fixation 10% Neutral Buffered Formalin

Zenker's or Bouin's solution

can also be used and may

enhance staining quality.[2][6]

Section Thickness 4-6 µm
Standard thickness for

paraffin-embedded sections.

Primary Dye Concentration

(Biebrich Scarlet-Acid Fuchsin)

Biebrich Scarlet: 0.9%

(w/v)Acid Fuchsin: 0.1% (w/v)
In 1% aqueous acetic acid.[8]

Mordant/Differentiator

Concentration

Phosphotungstic Acid: 5%

(w/v)Phosphomolybdic Acid:

5% (w/v)

Used in equal parts.[7]

Fast Sulphon Black F Staining

Solution
0.5% - 1.0% (w/v) In 1% aqueous acetic acid.

Staining Times

   Nuclear Stain (Weigert's Iron

Hematoxylin)
5-10 minutes [7]

   Primary Dye (Biebrich

Scarlet-Acid Fuchsin)
5-15 minutes [7]

   Mordant/Differentiation 10-15 minutes
Or until collagen is

decolorized.[7]

   Fast Sulphon Black F 5-10 minutes

Differentiation (post-Fast

Sulphon Black F)
1% Acetic Acid 2-5 minutes

Experimental Protocols
Modified Trichrome Stain for Collagen and Muscle
Differentiation using Fast Sulphon Black F
This protocol is adapted from the principles of Masson's trichrome stain, substituting Fast
Sulphon Black F for aniline blue to achieve black staining of collagen.
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Reagents:

Bouin's Solution or 10% Neutral Buffered Formalin

Weigert's Iron Hematoxylin (Solutions A and B)

Biebrich Scarlet-Acid Fuchsin Solution:

Biebrich Scarlet (C.I. 26905): 0.9 g

Acid Fuchsin (C.I. 42685): 0.1 g

Glacial Acetic Acid: 1.0 ml

Distilled Water: 100 ml

Phosphotungstic/Phosphomolybdic Acid Solution:

Phosphotungstic Acid: 5 g

Phosphomolybdic Acid: 5 g

Distilled Water: 200 ml

Fast Sulphon Black F Solution:

Fast Sulphon Black F (C.I. 26990): 0.5 g

Glacial Acetic Acid: 1.0 ml

Distilled Water: 100 ml

1% Acetic Acid Solution

Ethanol (95% and 100%)

Xylene or Xylene Substitute

Resinous Mounting Medium
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Procedure:

Deparaffinization and Rehydration:

Deparaffinize sections in xylene (2 changes of 5 minutes each).

Rehydrate through graded alcohols: 100% (2 changes of 2 minutes each), 95% (2

minutes), and 70% (2 minutes).

Rinse in running tap water.

Mordanting (for formalin-fixed tissue):

Post-fix sections in Bouin's solution for 1 hour at 56°C or overnight at room temperature.[6]

Wash in running tap water until the yellow color disappears.

Nuclear Staining:

Stain in freshly prepared Weigert's Iron Hematoxylin for 10 minutes.[7]

Wash in running tap water for 10 minutes.

Differentiate in 0.5% acid alcohol if necessary.

Blue in Scott's tap water substitute or weak ammonia water.

Wash in running tap water.

Cytoplasmic and Muscle Staining:

Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.[7]

Rinse in distilled water.

Differentiation and Mordanting for Collagen:

Place slides in Phosphotungstic/Phosphomolybdic Acid solution for 10-15 minutes, or until

the collagen is decolorized.[7] This step removes the red stain from the collagen.
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Rinse in distilled water.

Collagen Staining:

Stain in Fast Sulphon Black F solution for 5-10 minutes.

Rinse briefly in distilled water.

Final Differentiation:

Differentiate in 1% Acetic Acid solution for 2-5 minutes.[7]

Dehydration and Mounting:

Dehydrate rapidly through 95% and 100% ethanol.

Clear in xylene or xylene substitute.

Mount with a resinous mounting medium.

Expected Results:

Nuclei: Black

Cytoplasm, Muscle, Keratin: Red

Collagen: Black

Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the

staining mechanism.

Caption: Experimental workflow for modified trichrome staining.

Caption: Logical relationship of staining mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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